Tert-butyl 3-phenyl-3-(trifluoromethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-phenyl-3-(trifluoromethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a phenyl group and a trifluoromethyl group attached to the piperazine ring, and a tert-butyl ester group at the carboxylate position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the appropriate phenyl and trifluoromethyl precursors.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow for continuous processing and efficient heat management.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Types of Reactions:
Reduction: Reduction reactions can be employed to reduce certain functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes, alcohols, and amines.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The phenyl and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the biological system or chemical reaction involved.
Comparison with Similar Compounds
Tert-butyl 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinate
Tert-butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
Uniqueness: Tert-butyl 3-phenyl-3-(trifluoromethyl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 3-phenyl-3-(trifluoromethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-14(2,3)23-13(22)21-10-9-20-15(11-21,16(17,18)19)12-7-5-4-6-8-12/h4-8,20H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNKIXQBXOTYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)(C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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